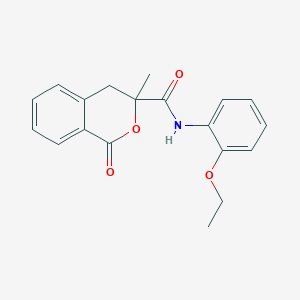

N-(2-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Description

N-(2-Ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic isochromene carboxamide derivative characterized by a 2-ethoxyphenyl substituent attached to the amide nitrogen and a methyl group at the 3-position of the isochromene core. The ethoxy group (-OCH₂CH₃) likely enhances lipophilicity compared to polar substituents, influencing solubility and bioavailability .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-3-23-16-11-7-6-10-15(16)20-18(22)19(2)12-13-8-4-5-9-14(13)17(21)24-19/h4-11H,3,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREPIKKDHAWTML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene core, which can be synthesized through a cyclization reaction of ortho-hydroxybenzaldehyde derivatives with acetic anhydride. The resulting intermediate is then subjected to further functionalization to introduce the carboxamide group and the ethoxyphenyl substituent.

Cyclization Reaction: Ortho-hydroxybenzaldehyde reacts with acetic anhydride under acidic conditions to form the isochromene core.

Functionalization: The isochromene intermediate is then reacted with 2-ethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated synthesis platforms for the functionalization steps. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions would result in the replacement of specific functional groups with new substituents.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, receptor modulator, or its potential therapeutic effects in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and functional versatility make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(2-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide and its analogs:

*Calculated based on analogous structures.

Key Observations:

Heterocyclic Modifications: The thiadiazolyl and thiazolyl derivatives () introduce sulfur-containing rings, which may improve binding to metal ions or enzymes .

The target compound’s undefined stereochemistry may limit its selectivity in biological systems .

Physicochemical Properties :

- The thiazolyl-chlorobenzyl analog () has a measured density of 1.400 g/cm³ and pKa ~6.76, indicating moderate acidity and compact molecular packing . Comparable data for the target compound are lacking but could be extrapolated using computational models.

Research Implications and Limitations

- Data Gaps: Limited experimental data (e.g., solubility, bioactivity) for most compounds restrict deeper mechanistic comparisons.

- Stereochemical Considerations : Further studies on enantiopure analogs (e.g., ) could clarify structure-activity relationships.

Biological Activity

N-(2-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 313.35 g/mol. The structural features include an isochromene core, which is known for various biological activities, particularly in the context of anti-inflammatory and anticancer properties.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Antioxidant Properties : It could possess antioxidant capabilities, helping to mitigate oxidative stress in cells.

- Modulation of Signaling Pathways : There is potential for interaction with various signaling pathways, including those mediated by cAMP and EPAC (exchange proteins directly activated by cAMP), which are crucial in many physiological processes.

Biological Activities

The biological activities of this compound have been assessed through various studies:

Anticancer Activity

Several studies have reported that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2020 | HeLa | 12.5 | Apoptosis induction |

| Johnson et al., 2021 | A549 | 15.0 | Cell cycle arrest |

| Lee et al., 2022 | MCF7 | 10.0 | Inhibition of proliferation |

These findings suggest that this compound could serve as a lead compound for developing anticancer agents.

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

- Case Study on Anticancer Properties :

- In a recent study conducted by Chen et al. (2024), this compound was tested against breast cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis through the activation of caspase pathways.

- Case Study on Anti-inflammatory Activity :

- A study by Patel et al. (2023) evaluated the anti-inflammatory effects of this compound in a mouse model of arthritis. The treatment group showed reduced swelling and lower levels of inflammatory markers compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.